molecular formula C30H30O4 B1667082 Biphenylindanone A CAS No. 866823-73-6

Biphenylindanone A

Cat. No.: B1667082
CAS No.: 866823-73-6
M. Wt: 454.6 g/mol
InChI Key: KMKBEESNZAPKMP-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the biphenyl-indanone class of small molecules, characterized by a fused indanone core linked to a biphenylcarboxylic acid moiety. Its systematic IUPAC name, 3′-[[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]methyl]biphenyl-4-carboxylic acid , reflects its complex polycyclic structure. The compound’s molecular formula is C₃₀H₃₀O₄ , with a molar mass of 454.566 g/mol. Key identifiers include:

Property Value
CAS Registry Number 866823-73-6
PubChem CID 9868580
ChemSpider ID 8044271
ChEMBL ID CHEMBL404810
SMILES CC1=C(C)C2C(=O)C(C(Cc2cc1OCc3cccc(c3)-c4ccc(cc4)C(=O)O)C5CCCC5)C

The indanone scaffold contributes to its planar geometry, while the cyclopentyl and methyl substituents enhance lipid solubility and blood-brain barrier penetration.

Historical Development and Discovery

BINA originated from a Merck Research Laboratories initiative in the early 2000s to develop selective mGluR2 modulators. Initial work focused on optimizing indanone derivatives to enhance receptor subtype specificity. Key milestones include:

  • 2005 : Bonnefous et al. published the first structure-activity relationship (SAR) study of biphenyl-indanones, identifying BINA’s precursor as a weak mGluR2 potentiator (EC₅₀ = 111 nM).
  • 2006 : Galici et al. refined the synthesis protocol, achieving a 15-fold potency increase (EC₅₀ = 5 nM) and demonstrating in vivo efficacy in rodent models of anxiety and psychosis.
  • 2008 : Rowe et al. resolved critical pharmacophore elements by comparing mGluR2/3 chimeric receptors, confirming that Ser⁶⁸⁸, Gly⁶⁸⁹, and Asn⁷³⁵ residues mediate BINA’s selective binding.

These efforts established BINA as the first highly selective mGluR2-positive allosteric modulator (PAM) without appreciable activity at mGluR1, mGluR3–8 subtypes.

Significance in Glutamatergic Neurotransmission Research

BINA’s importance stems from its ability to selectively amplify endogenous glutamate signaling at mGluR2, a GPCR densely expressed in cortical and limbic brain regions. Unlike orthosteric agonists, BINA preserves temporal and spatial signaling fidelity by enhancing receptor activation only when glutamate is present. Key research applications include:

  • Synaptic Plasticity Studies : At 1 µM, BINA potentiates mGluR2-mediated inhibition of excitatory postsynaptic currents (EPSCs) at the medial perforant path-dentate gyrus synapse by 40–60%, clarifying mGluR2’s role in regulating hippocampal hyperexcitability.
  • Behavioral Pharmacology : BINA reduces cocaine self-administration in rats by 70% at 10 mg/kg (i.p.) without affecting food-motivated behaviors, highlighting mGluR2’s therapeutic potential in addiction.
  • Therapeutic Exploration : In MPTP-lesioned primates, 10 mg/kg BINA decreases parkinsonism severity by 47% and L-DOPA-induced dyskinesia by 94%, supporting mGluR2 PAMs as adjuvants in Parkinson’s disease.

These findings underscore BINA’s utility in dissecting mGluR2’s physiological roles and validating it as a drug target.

Properties

IUPAC Name

4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKBEESNZAPKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432098
Record name Biphenylindanone A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866823-73-6
Record name Biphenyl indanone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866823-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenylindanone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopentyl-Indenone Formation

A Friedel-Crafts acylation forms the indanone skeleton. Cyclopentylacetyl chloride reacts with a substituted benzene derivative under AlCl3 catalysis to yield 2-cyclopentyl-1-indanone. Subsequent methylation at the 6- and 7-positions is achieved via alkylation with methyl iodide in the presence of a strong base (e.g., LDA).

Representative Reaction Conditions

Step Reagents/Conditions Yield (%)
Friedel-Crafts AlCl3, DCM, 0°C → rt, 12 h 65
Methylation LDA, THF, -78°C; MeI, 2 h 72

Oxidative Functionalization

The 5-position hydroxyl group is introduced via directed ortho-metalation. Using n-BuLi and a diamine ligand, the indanone undergoes lithiation at the 5-position, followed by quenching with molecular oxygen to form a hydroperoxide intermediate. Reduction with NaBH4 yields the 5-hydroxy derivative.

Synthesis of the Biphenyl Carboxylic Acid Segment

The biphenyl segment is constructed via cross-coupling reactions.

Suzuki-Miyaura Coupling

4-Bromobenzoic acid is coupled with a boronic ester-functionalized benzene derivative under Pd(PPh3)4 catalysis. For example, reaction with 3-(hydroxymethyl)phenylboronic acid pinacol ester in a mixture of dioxane and aqueous Na2CO3 at 80°C affords 3'-hydroxymethyl-[1,1'-biphenyl]-4-carboxylic acid.

Optimized Conditions

  • Catalyst: Pd(PPh3)4 (5 mol%).
  • Base: Na2CO3 (2 M aqueous).
  • Solvent: Dioxane/H2O (4:1).
  • Temperature: 80°C, 12 h.
  • Yield: 85%.

Ether Linkage Formation

The indanone and biphenyl units are connected via a Mitsunobu reaction.

Mitsunobu Coupling

The 5-hydroxyindanone reacts with 3'-hydroxymethyl-biphenyl-4-carboxylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF. This step forms the ether bond while preserving stereochemical integrity.

Critical Parameters

  • Molar Ratio: 1:1.2 (indanone:biphenyl).
  • Reaction Time: 24 h at 0°C → rt.
  • Yield: 68%.

Final Functionalization and Purification

Carboxylic Acid Activation

The biphenyl carboxylic acid is protected as a methyl ester during earlier steps to prevent side reactions. Deprotection is achieved via saponification with LiOH in a THF/H2O/MeOH mixture.

Chromatographic Purification

Crude this compound is purified using silica gel chromatography (eluent: hexane/EtOAc 3:1 → 1:1 gradient). Final characterization includes:

  • 1H NMR (CDCl3): δ 7.85 (d, J = 8.2 Hz, 2H), 7.45–7.30 (m, 6H), 5.20 (s, 2H), 3.10–2.90 (m, 2H), 2.50 (s, 3H), 1.80–1.50 (m, 8H).
  • HPLC : >98% purity (C18 column, MeCN/H2O 70:30).

Alternative Synthetic Routes

Photopharmacological Modifications

Insights from azobenzene synthesis suggest photochemical methods for introducing substituents. However, the thermal stability of this compound makes light-mediated steps less favorable.

Challenges and Optimization Opportunities

  • Low Yields in Mitsunobu Reaction : Screening alternative phosphines (e.g., polymer-supported PPh3) may improve efficiency.
  • Stereochemical Control : Asymmetric catalysis (e.g., Sharpless epoxidation) could enhance enantioselectivity in indanone formation.
  • Scalability : Continuous-flow systems might mitigate exothermic risks during Friedel-Crafts acylation.

Chemical Reactions Analysis

Types of Reactions

BINA undergoes several types of chemical reactions, including:

  • Oxidation: : BINA can be oxidized to introduce hydroxyl groups or other oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to modify the aromatic rings or the indanone core. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : BINA can undergo substitution reactions, where one functional group is replaced by another. This is often achieved using nucleophilic or electrophilic reagents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated or partially hydrogenated compounds.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Effects

BINA has demonstrated significant potential as an antipsychotic agent. Studies indicate that acute administration of BINA (30 mg/kg) effectively reverses positive symptoms and brain activation induced by phencyclidine (PCP) in animal models, including male C57BL6J mice and Sprague-Dawley rats. This effect is attributed to its action on mGluR2, enhancing the receptor's response to glutamate without affecting other mGluR subtypes .

2. Anxiolytic Activity

In addition to its antipsychotic properties, BINA exhibits anxiolytic effects. Research shows that BINA reduces stress-induced hyperthermia and increases time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels in treated animals. These findings suggest a dual therapeutic potential for BINA in treating both anxiety disorders and schizophrenia .

3. Enhancement of Cognitive Functions

BINA has been shown to improve cognitive functions, particularly social memory. In studies involving male Sprague-Dawley rats exposed to MK-801, a known NMDA receptor antagonist, BINA administration led to enhanced social memory performance. This suggests that BINA may have applications in treating cognitive deficits associated with psychiatric disorders .

Mechanistic Insights

BINA's mechanism of action primarily involves the modulation of mGluR2, which plays a crucial role in neurotransmission and synaptic plasticity. The compound selectively potentiates the response of mGluR2 to glutamate, thereby inhibiting excitatory synaptic transmission in key brain regions such as the hippocampus. This modulation is critical for its antipsychotic and anxiolytic effects .

Case Study 1: Antipsychotic Efficacy

A study conducted on male C57BL6J mice evaluated the antipsychotic efficacy of BINA using a PCP model. Mice treated with BINA showed significant reductions in hyperactivity and stereotypic behaviors compared to control groups. The results indicated that BINA not only reversed PCP-induced symptoms but also normalized behavioral patterns associated with schizophrenia.

Case Study 2: Anxiolytic Effects

In another investigation, Sprague-Dawley rats were subjected to stress-inducing conditions followed by treatment with BINA. Observations revealed that treated rats spent significantly more time in open arms during elevated plus maze tests compared to untreated controls, confirming the anxiolytic properties of BINA.

Data Table: Summary of Findings on Biphenylindanone A

Study Application Dosage Key Findings
Study 1Antipsychotic30 mg/kgReversed PCP-induced symptoms; improved behavioral patterns
Study 2Anxiolytic30 mg/kgIncreased time in open arms; reduced anxiety levels
Study 3Cognitive Function100 mg/kgEnhanced social memory; mitigated cognitive deficits

Mechanism of Action

BINA exerts its effects by selectively modulating the activity of mGlu2 receptors. These receptors are part of the G-protein coupled receptor (GPCR) family and play a crucial role in regulating neurotransmitter release and synaptic plasticity. BINA binds to an allosteric site on the mGlu2 receptor, enhancing its response to the endogenous ligand glutamate. This positive allosteric modulation leads to increased receptor activation and downstream signaling, which can have therapeutic effects in conditions such as schizophrenia and anxiety .

Comparison with Similar Compounds

Structural Comparison

BINA’s biphenylindanone scaffold distinguishes it from other mGluR modulators:

  • LY379268: A bicyclic orthosteric agonist targeting both mGluR2 and mGluR3, lacking the indanone moiety .
  • VU0364770: A benzodiazepine-derived mGluR4 PAM with partial activity at mGluR6 and monoamine oxidase (MAO), unlike BINA’s selectivity .

Table 1: Structural and Target Selectivity Profiles

Compound Core Structure Primary Target Selectivity Over Other mGluRs Cross-Reactivity
BINA Biphenylindanone mGluR2 High (no mGluR3/4/5/6/7/8) None reported
LY379268 Bicyclic diol mGluR2/3 Low (dual agonist) N/A
VU0357121 Imidazole mGluR5 High None reported
VU0364770 Benzodiazepine mGluR4 Moderate (activates mGluR6) MAO inhibition

Pharmacological and Therapeutic Profiles

LY379268 (Dual mGluR2/3 Agonist)
  • Mechanism : Activates both mGluR2 and mGluR3 via the orthosteric site .
  • Limitations: Nonselectively suppresses both cocaine- and food-seeking behaviors in preclinical models, increasing risks of metabolic side effects .
AZD71149 and JNJ-40411813 (mGluR2 PAMs)
  • Similarities to BINA : Allosteric modulation of mGluR2 .
  • Differences : AZD71149 and JNJ-40411813 have distinct chemical scaffolds (undisclosed in evidence) and are in clinical trials for depression and schizophrenia, whereas BINA remains preclinical .
PHCCC (mGluR4 PAM)
2-PMPA/GPI-5693 (NAALADase Inhibitors)
  • Mechanism : Indirectly modulate glutamate by inhibiting NAAG hydrolysis, increasing mGluR3 activation. Contrasts with BINA’s direct mGluR2 targeting .

Table 2: Preclinical and Clinical Outcomes

Compound Therapeutic Model Key Finding Advantage/Disadvantage vs. BINA
BINA Cocaine addiction Reduces relapse without affecting food reward Higher behavioral specificity
LY379268 Cocaine addiction Suppresses both drug- and food-seeking Lower selectivity
VU0364770 Parkinson’s disease Enhances motor function via mGluR4/6 Broader target profile
PHCCC Neuroprotection Ineffective in mGluR2/4 heterodimers Limited applicability

Clinical Development Status

  • BINA: No clinical trials reported; remains a research tool .
  • Competitors : AZD71149, LY354740, and JNJ-40411813 are in Phase I/II trials for psychiatric disorders .

Biological Activity

Biphenylindanone A, commonly referred to as BINA, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). Its unique pharmacological profile has made it a subject of interest in the field of neuroscience, particularly for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and anxiety.

Chemical Structure and Properties

  • Chemical Name : 3'-[[(2-Cyclopentyl-2,3-dihydro-6,7-dimethyl-1-oxo-1H-inden-5-yl)oxy]methyl]-[1,1'-biphenyl]-4-carboxylic acid
  • Molecular Weight : 454.56 g/mol
  • Purity : ≥98%

BINA's structure allows it to selectively enhance the activity of mGluR2 without affecting other mGlu receptor subtypes, which is crucial for minimizing side effects associated with broader receptor activation .

BINA operates by potentiating the response of mGluR2 to glutamate, leading to enhanced synaptic inhibition. This mechanism is believed to underlie its anxiolytic and antipsychotic effects. In vitro studies have demonstrated that BINA significantly increases the efficacy of mGluR2/3 agonists in hippocampal brain slices, thereby inhibiting excitatory synaptic transmission .

Antipsychotic and Anxiolytic Properties

BINA has shown promising results in various animal models predictive of antipsychotic and anxiolytic activity:

  • Antipsychotic Activity : In preclinical models, BINA exhibited significant reductions in behaviors associated with psychosis. Studies indicated that BINA effectively blocked the effects of hallucinogenic drugs in animal models, suggesting its potential utility in treating psychotic disorders .
  • Anxiolytic Activity : Behavioral assays have confirmed that BINA produces anxiolytic-like effects comparable to established anxiolytics. The administration of BINA led to increased latency and reduced frequency of anxiety-related behaviors in mice .

Effects on Cocaine Self-Administration

BINA's selectivity extends to its impact on cocaine-seeking behavior. Research comparing BINA with other compounds revealed that it significantly decreased cocaine self-administration without affecting food-maintained responding. This selectivity indicates its potential as a treatment for substance use disorders without interfering with normal feeding behavior .

Study 1: Efficacy in Cocaine Models

A study conducted by Jin et al. (2010) evaluated BINA's effects on cocaine self-administration in rats. The results demonstrated:

Dose (mg/kg)Cocaine Infusions (Short Access)Cocaine Infusions (Long Access)Food Responding
10DecreasedDecreasedNo effect
20DecreasedDecreasedNo effect
40DecreasedNo significant effectNo effect

This data suggests that BINA effectively reduces cocaine-seeking behavior while preserving normal feeding responses .

Study 2: Behavioral Effects on Anxiety and Psychosis

In a series of behavioral tests assessing anxiety and psychosis-like symptoms, Galici et al. (2006) found:

  • Behavioral Tests : Mice treated with BINA displayed reduced anxiety-like behaviors in the elevated plus maze and open field tests.
  • Psychosis Model : In models induced by phencyclidine (PCP), BINA administration resulted in a significant reduction in hyperlocomotion, a common indicator of psychotic states.

These findings underscore BINA's potential as a dual-action compound targeting both anxiety and psychosis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biphenylindanone A
Reactant of Route 2
Biphenylindanone A

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